

Application Notes and Protocols for GSK1059865 Administration in Behavioral Studies

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Compound of Interest

Compound Name: GSK1059865

Cat. No.: B560491

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Introduction

GSK1059865 is a potent and highly selective antagonist of the orexin-1 receptor (OX1R). The orexin system, also known as the hypocretin system, is comprised of two neuropeptides, orexin-A and orexin-B, and their respective receptors, OX1R and OX2R. This system originates in the lateral hypothalamus and plays a crucial role in regulating various physiological functions, including wakefulness, feeding behavior, and reward processing.[1] Notably, the OX1R has been identified as a key mediator of motivation and reward-seeking behaviors, making it a promising therapeutic target for conditions characterized by compulsive behaviors, such as addiction and binge eating.[1][2]

These application notes provide detailed protocols for the administration of **GSK1059865** in rodent behavioral studies, based on established preclinical research. The information is intended to guide researchers in designing and executing experiments to investigate the role of the OX1R in various behavioral paradigms.

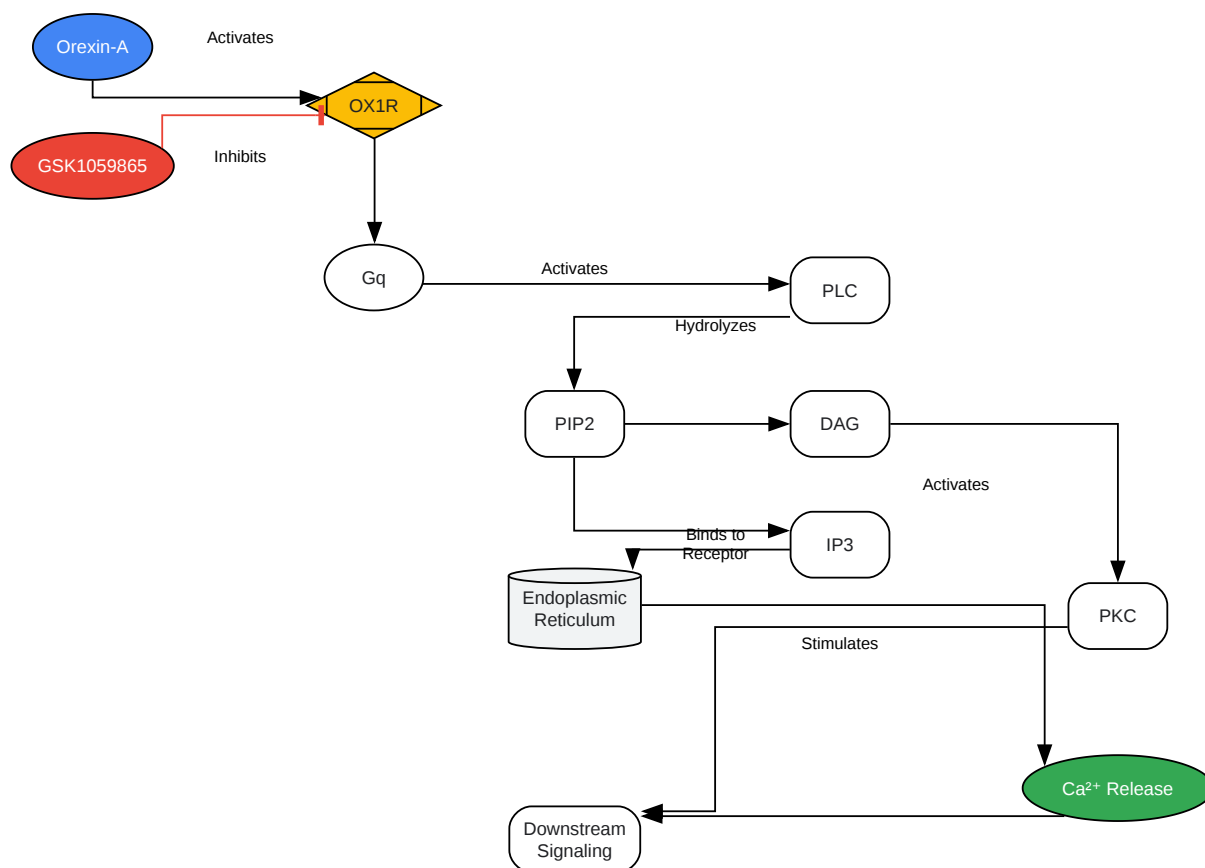
Data Presentation

Table 1: GSK1059865 Administration Parameters in Rodent Behavioral Studies

Species	Behavioral Paradigm	Doses	Route of Administration	Vehicle	Pre-treatment Time	Reference
Mouse	Ethanol Consumption (Chronic Intermittent Exposure)	10, 25, 50 mg/kg	Intraperitoneal (i.p.)	Saline with 0.5% (v/v) TWEEN 80	30 minutes	[1]
Rat	Binge Eating (Palatable Food Consumption)	10, 30 mg/kg	Oral Gavage (p.o.)	0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in distilled water	60 minutes	

Signaling Pathway

GSK1059865 exerts its effects by blocking the binding of orexin-A to the OX1R. The OX1R is a G-protein coupled receptor (GPCR) that primarily couples to the Gq subtype of G-proteins. Upon activation by orexin-A, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ and the activation of DAG initiate a cascade of downstream signaling events, including the activation of protein kinase C (PKC) and other calcium-dependent kinases, ultimately modulating neuronal excitability and function. By antagonizing this receptor, **GSK1059865** prevents these downstream signaling events.



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Caption: Orexin-1 Receptor (OX1R) Signaling Pathway and Inhibition by **GSK1059865**.

Experimental Protocols

Protocol 1: Assessment of **GSK1059865** on Ethanol Consumption in a Mouse Model of Alcohol Dependence

This protocol is adapted from Lopez et al. (2016) and is designed to evaluate the effect of **GSK1059865** on excessive alcohol consumption in a model of alcohol dependence.[\[1\]](#)

1. Materials:

- **GSK1059865**
- Vehicle: Sterile 0.9% saline with 0.5% (v/v) TWEEN 80
- Ethanol (200 proof) for preparing a 15% (v/v) solution in drinking water
- Sucrose for preparing a 5% (w/v) solution in drinking water
- Standard mouse chow and water
- Adult male C57BL/6J mice
- Vapor inhalation chambers for chronic intermittent ethanol (CIE) exposure
- Standard mouse cages with two drinking bottles

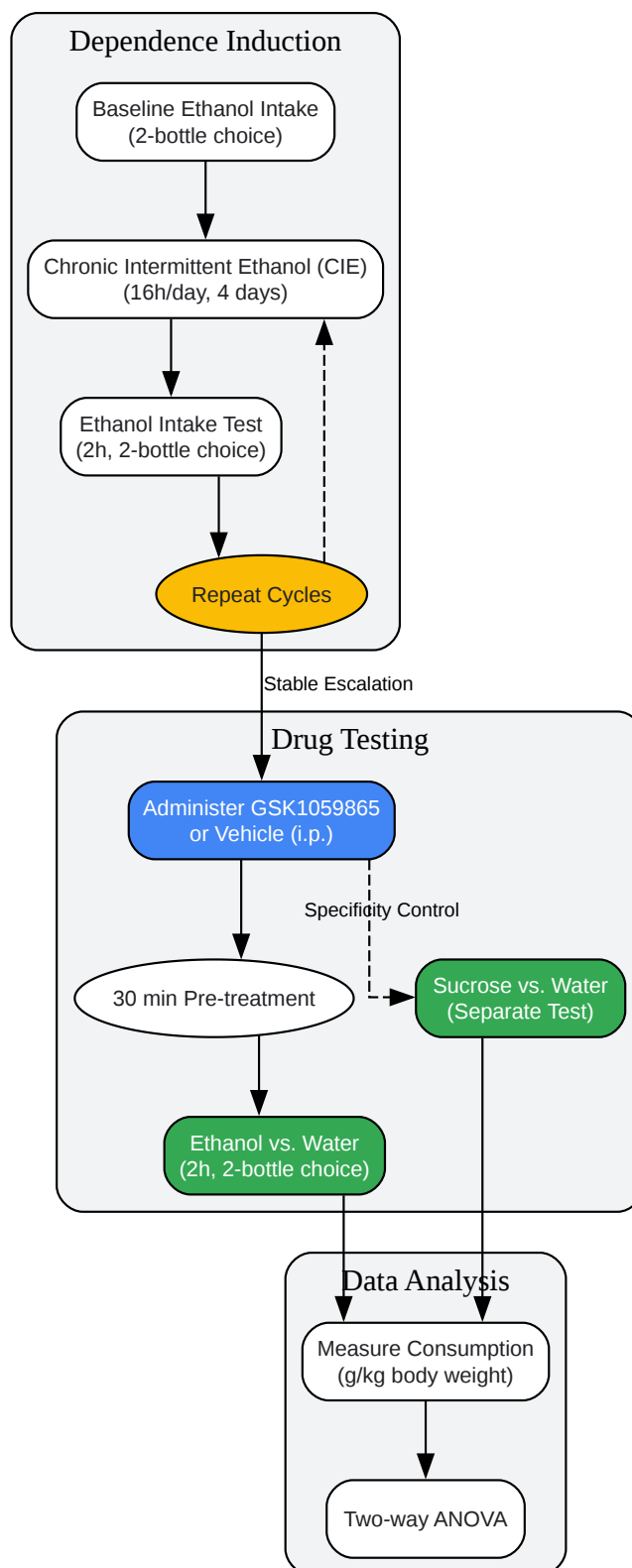
2. Procedure:

- Induction of Alcohol Dependence (Chronic Intermittent Ethanol Exposure):
 - House mice individually with ad libitum access to two bottles, one with 15% ethanol and one with water, to establish a baseline of voluntary ethanol intake.
 - Following baseline, expose mice to either ethanol vapor (for the dependent group) or air (for the control group) in inhalation chambers for 16 hours per day for 4 consecutive days.
 - During the 8-hour period outside the chambers, return mice to their home cages with ad libitum access to food and water (no ethanol).
 - After each 4-day cycle of vapor/air exposure, provide a 2-hour, two-bottle choice test with 15% ethanol and water.

- Repeat this cycle for several weeks until a stable increase in ethanol consumption is observed in the ethanol-exposed group compared to the air-exposed group.
- **GSK1059865** Administration and Behavioral Testing:
 - On the test day, 30 minutes prior to the two-bottle choice test, administer **GSK1059865** (10, 25, or 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
 - Present the mice with a choice between 15% ethanol and water for 2 hours.
 - Measure the volume of ethanol and water consumed, and calculate the ethanol intake in g/kg of body weight.
 - To assess the specificity of the effect on ethanol consumption, conduct a separate test where mice are given a choice between a 5% sucrose solution and water following the same administration protocol for **GSK1059865**.

3. Data Analysis:

- Analyze ethanol and sucrose intake using a two-way ANOVA with treatment (vehicle, **GSK1059865** doses) and exposure group (ethanol-dependent, control) as factors.
- Follow up with post-hoc tests to compare individual group means.
- The expected outcome is a dose-dependent reduction in ethanol intake in the ethanol-dependent mice treated with **GSK1059865**, with minimal or no effect on sucrose intake.



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Caption: Experimental Workflow for Assessing **GSK1059865** on Ethanol Consumption.

Protocol 2: Evaluation of GSK1059865 on Binge Eating Behavior in Rats

This protocol is designed to investigate the effects of **GSK1059865** on compulsive-like food consumption in a rat model of binge eating.

1. Materials:

- **GSK1059865**
- Vehicle: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in distilled water
- Highly palatable food (e.g., high-fat, high-sugar diet)
- Standard rat chow
- Adult female Sprague-Dawley rats
- Standard rat cages

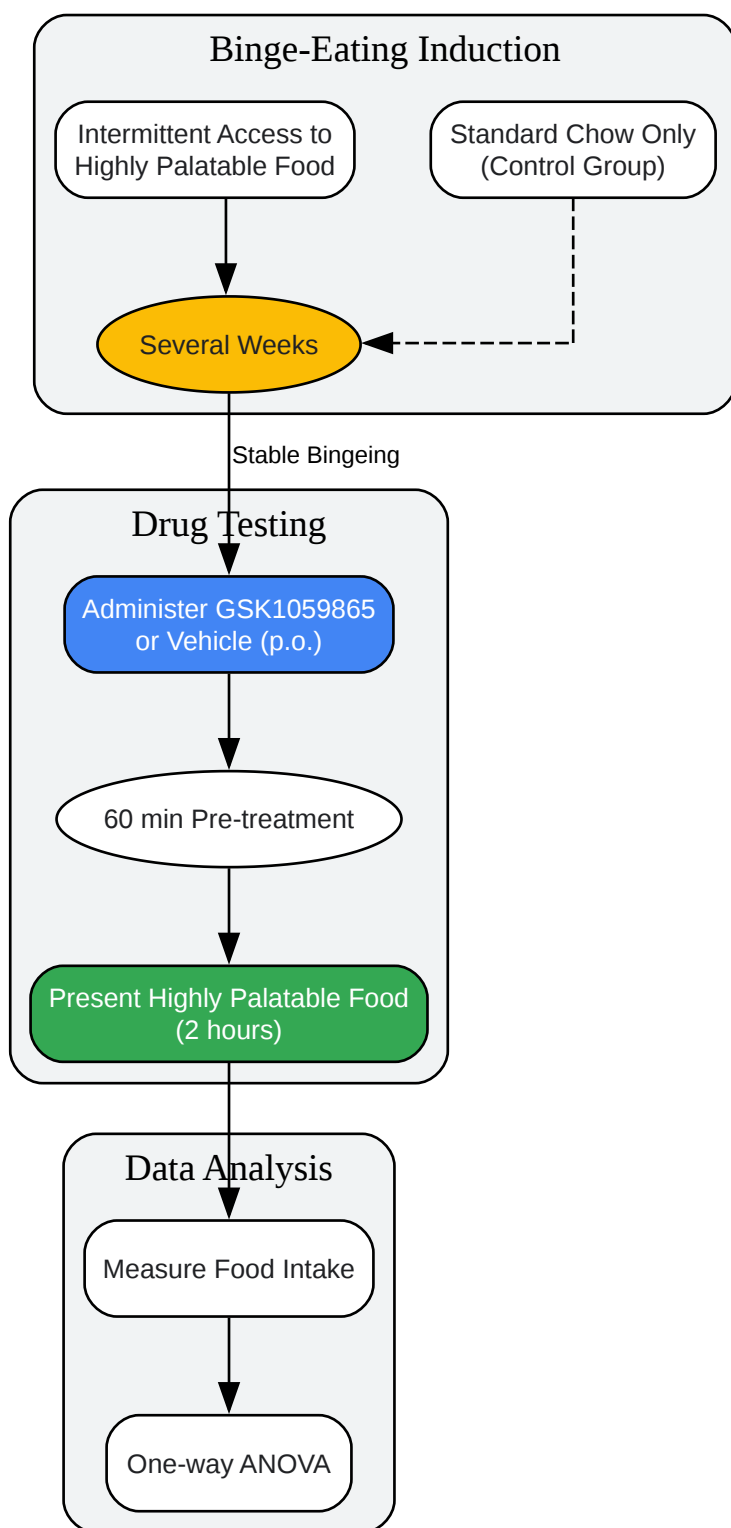
2. Procedure:

- Induction of Binge-Eating Behavior:
 - For the binge-eating group, subject rats to a schedule of intermittent access to the highly palatable food. For example, provide access to the palatable food for 24 hours, three times a week, with standard chow available at all other times.
 - The control group receives continuous access to standard chow only.
 - Continue this schedule for several weeks until the binge-eating group shows significantly higher intake of the palatable food during access periods compared to their standard chow intake.
- **GSK1059865** Administration and Behavioral Testing:
 - On the test day, 60 minutes prior to the presentation of the highly palatable food, administer **GSK1059865** (10 or 30 mg/kg) or vehicle via oral gavage (p.o.).

- Provide the rats with access to the highly palatable food for a limited period (e.g., 2 hours).
- Measure the amount of palatable food consumed.

3. Data Analysis:

- Analyze the palatable food intake using a one-way ANOVA with treatment (vehicle, **GSK1059865** doses) as the factor.
- Follow up with post-hoc tests to compare individual group means.
- The expected outcome is a reduction in the consumption of the highly palatable food in the rats treated with **GSK1059865**.



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Caption: Experimental Workflow for Evaluating **GSK1059865** on Binge Eating.

Concluding Remarks

The protocols and data presented herein provide a comprehensive guide for the use of **GSK1059865** in preclinical behavioral research. As a highly selective OX1R antagonist, **GSK1059865** is a valuable pharmacological tool for elucidating the role of the orexin system in motivation, reward, and compulsive behaviors. The detailed methodologies and structured data presentation are intended to facilitate the design of robust and reproducible experiments for researchers in academia and the pharmaceutical industry. Further research into the effects of **GSK1059865** in other behavioral paradigms, such as those related to anxiety and stress-induced relapse, will continue to enhance our understanding of the therapeutic potential of targeting the OX1R.

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References

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- 2. The highly selective orexin/hypocretin 1 receptor antagonist GSK1059865 potentially reduces ethanol drinking in ethanol dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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